molecular formula C13H12N4O3S2 B2508412 3-methyl-6-(((4-nitrophenyl)thio)methyl)-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 923691-74-1

3-methyl-6-(((4-nitrophenyl)thio)methyl)-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No.: B2508412
CAS No.: 923691-74-1
M. Wt: 336.38
InChI Key: ARECETJBTABIDC-UHFFFAOYSA-N
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Description

3-methyl-6-(((4-nitrophenyl)thio)methyl)-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one is a useful research compound. Its molecular formula is C13H12N4O3S2 and its molecular weight is 336.38. The purity is usually 95%.
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Biological Activity

The compound 3-methyl-6-(((4-nitrophenyl)thio)methyl)-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a thiazolo-triazine core with a nitrophenylthio group, which is essential for its biological activity. The molecular formula is C12H12N4O2SC_{12}H_{12}N_4O_2S, and its molecular weight is approximately 284.32 g/mol.

Biological Activity Overview

Research has indicated that compounds containing thiazole and triazine moieties exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial and antifungal properties.
  • Antiviral Activity : Some derivatives have demonstrated efficacy against viral infections by inhibiting viral replication.
  • Anticancer Properties : Certain thiazolo-triazine derivatives have been investigated for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.

Antimicrobial Activity

A study evaluated the antimicrobial activity of various thiazolo-triazine derivatives against a panel of pathogenic bacteria and fungi. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

CompoundTarget OrganismMIC (μg/mL)
Compound AS. aureus0.125
Compound BE. faecalis0.5
3-Methyl CompoundE. coli1.0

Antiviral Activity

In vitro studies have shown that the compound exhibits antiviral properties by interfering with the viral life cycle. For instance, it was found to inhibit the replication of certain RNA viruses at concentrations as low as 10 μM .

The biological activity of this compound can be attributed to its ability to interact with critical enzymes involved in cellular processes:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as DNA polymerases and reverse transcriptases.
  • Cell Cycle Arrest : It has been suggested that this compound can induce cell cycle arrest in cancer cells, leading to increased apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, contributing to its anticancer effects.

Case Studies

Several case studies have highlighted the efficacy of thiazolo-triazine derivatives in preclinical models:

  • Study on Cancer Cell Lines : A recent study demonstrated that a derivative of this compound significantly reduced the viability of various cancer cell lines (e.g., MCF-7 breast cancer cells) by inducing apoptosis through mitochondrial pathways .
  • Antibacterial Efficacy : Another investigation reported that the compound showed enhanced antibacterial activity when combined with conventional antibiotics, suggesting a potential role as an adjuvant therapy .

Properties

IUPAC Name

3-methyl-6-[(4-nitrophenyl)sulfanylmethyl]-6,7-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S2/c1-8-12(18)16-10(7-22-13(16)15-14-8)6-21-11-4-2-9(3-5-11)17(19)20/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARECETJBTABIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N(C1=O)C(CS2)CSC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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